molecular formula C16H22ClN3S B2731480 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol CAS No. 748776-58-1

5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2731480
CAS No.: 748776-58-1
M. Wt: 323.88
InChI Key: WHHIEPBEFAZURJ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C16H22ClN3S and its molecular weight is 323.88. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

One of the significant applications of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol and its derivatives is in the field of antimicrobial activities. Research has demonstrated that certain triazole compounds, related to the chemical structure of interest, exhibit significant inhibition on bacterial and fungal growth. This effect is attributed to the synthesis of fused ring systems and triazole-thiadiazoles, highlighting the antimicrobial potential of these compounds. For instance, compounds synthesized from 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol have shown notable antimicrobial properties, suggesting a similar potential for the compound (Purohit et al., 2011).

Corrosion Inhibition

Another significant application is in corrosion inhibition, particularly in acidic media. Derivatives of 4H-1,2,4-triazole, such as those studied for their inhibition efficiency on mild steel corrosion, have shown very high inhibition efficiencies. These studies indicate that triazole derivatives behave as excellent inhibitors, with efficiencies reaching up to 99% in certain acidic environments. The mechanism of action involves adsorption and inhibition processes, emphasizing the importance of molecular structure in enhancing corrosion resistance (Lagrenée et al., 2002).

Antifungal Compounds

Furthermore, the compound and its derivatives have potential antifungal applications. A novel antifungal compound within the 1,2,4-triazole class has been synthesized and characterized, showcasing poor solubility in water but better solubility in alcohols. This compound's solubility and thermodynamics properties in various solvents have been studied, revealing insights into its potential adsorption and delivery pathways in biological media, suggesting its use in antifungal treatments (Volkova et al., 2020).

Molecular Structure Analysis

The analysis of molecular structures of triazole derivatives, including crystal structure and conformational studies, provides deep insights into their physicochemical properties and potential applications. For example, the synthesis and structural elucidation of 4-(4-chlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione highlight the importance of understanding the molecular geometry, which plays a crucial role in their biological activity and interaction mechanisms. Such analyses are crucial for designing compounds with enhanced efficacy and specificity for their intended applications (Yeo et al., 2019).

Properties

IUPAC Name

3-(4-chlorophenyl)-4-octyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3S/c1-2-3-4-5-6-7-12-20-15(18-19-16(20)21)13-8-10-14(17)11-9-13/h8-11H,2-7,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHIEPBEFAZURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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